molecular formula C19H21N5O2 B2784287 N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-09-5

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B2784287
CAS No.: 483993-09-5
M. Wt: 351.41
InChI Key: SUBSPKNIVZERNA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrazole ring, followed by the introduction of the ethylphenyl and methoxyphenyl groups. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives with different substituents. Examples include:

  • 5-phenyl-1H-tetrazole
  • 5-(4-methoxyphenyl)-1H-tetrazole
  • 5-(2-ethylphenyl)-1H-tetrazole

Uniqueness

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. This uniqueness can be leveraged to develop new applications and explore novel therapeutic potentials.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-14-6-4-5-7-17(14)20-19(25)16(18-21-23-24-22-18)12-13-8-10-15(26-2)11-9-13/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBSPKNIVZERNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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